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Drug Profile Overview

The table below summarizes the core technical information for Serdemetan.

Attribute Description

Drug Type Small molecule drug [1]

Synonyms JNJ-26854165, JNJ-1 [1]

Molecular
Formula

C₂₁H₂₀N₄ [1]

Proposed
Target

Mdm2 (mouse double minute 2, or HDM2 in humans) [2] [3] [4]

Proposed
Mechanism

Mdm2 inhibitor; initially suggested to prevent Hdm2-p53 binding to the proteasome,

though later evidence pointed to alternative/p53-independent mechanisms [2] [3] [5]

Highest Phase Phase I (development status is inactive) [6] [1]

Key Preclinical and Clinical Findings
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The following tables consolidate the quantitative data and observations from published studies on

Serdemetan.

Table 1: Preclinical In Vitro & In Vivo Findings Findings from cell line and animal model studies provide

the foundation for its proposed mechanisms and potential applications [7] [2] [3].

Study Focus Key Findings

Antiproliferative
Activity

Showed cytotoxic activity across various cancer cell lines; Acute
Lymphoblastic Leukemia (ALL) cell lines were particularly sensitive (median

IC50 = 0.85 µM) [5].

Radiosensitizing
Effect

Combined with radiation, it inhibited clonogenic survival and enhanced tumor

growth delay in vivo (e.g., dose enhancement factor of 1.9 for H460 tumors)
[7] [2].

p53 Pathway
Association

Treatment led to increased p53 and p21 expression and G2/M cell cycle arrest
in p53 wild-type cells, though effects were also seen in p53-mutant/null lines

[7] [2] [5].

Anti-angiogenic &
Anti-glycolytic

Inhibited proliferation, migration, and capillary tube formation in endothelial

cells. Antagonized Mdm2-HIF1α axis, reducing levels of HIF1α, VEGF, and
key glycolytic enzymes under hypoxia, independent of p53 status [7] [3] [4].

Table 2: Clinical Phase I Trial Summary A first-in-human study established the baseline safety and

pharmacokinetic profile of the drug in patients [6].

Aspect Findings

Patient Population 71 patients with advanced solid tumors [6].

Maximum Tolerated
Dose (MTD)

350 mg administered orally once daily [6].

Dose-Limiting Toxicity
(DLT)

Grade 3 QTc prolongation [6].
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Aspect Findings

Most Frequent Adverse
Event

Nausea (66.2% of patients) [6].

Pharmacokinetics Rapid absorption and dose-proportional pharmacokinetics. At 300 mg/day,
mean Cmax was 2,330 ng/mL and mean AUC(0-24h) was 43.0 μg·h/mL

[6].

Pharmacodynamics Dose- and exposure-dependent induction of p53 in tumor and surrogate

tissue [6].

Efficacy One partial response in a breast cancer patient; 22 patients (38.6%) had

stable disease [6].

Proposed Mechanisms of Action and Experimental
Models

The mechanism of action for Serdemetan is complex and appears to extend beyond its initial

characterization.

Initial Proposal and Ongoing Research: Serdemetan was initially identified as an HDM2 antagonist

intended to stabilize p53 by preventing the HDM2-p53 complex from binding to the proteasome [2].

However, multiple subsequent studies noted that its antitumor effects were also observed in p53-

mutant models, suggesting the existence of alternative, p53-independent mechanisms [3] [5] [4].

Research into these mechanisms was still ongoing at the time of the latest publications.

Key Signaling Pathways: The diagram below integrates two primary mechanisms investigated in the

literature: the canonical p53 pathway and the p53-independent HIF1α pathway.
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Serdemetan was found to antagonize MDM2, impacting both p53-dependent and p53-independent (HIF1α)

pathways. In the p53 pathway, this leads to cell cycle arrest. In the HIF1α pathway, it disrupts tumor

metabolism and angiogenesis [7] [2] [3].

Experimental Protocols: Key methodologies from the cited studies are summarized below.
In Vitro Radiosensitization [7] [2]: Human cancer cell lines (e.g., H460, A549) were treated

with Serdemetan (typically 0.25-5 µM) and exposed to ionizing radiation. Clonogenic survival
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assays were performed to determine the surviving fraction of cells and calculate sensitivity-

enhancement ratios. Cell cycle analysis was conducted via flow cytometry.
In Vivo Tumor Growth Delay [7] [2]: Mice with subcutaneously implanted human tumor

xenografts (e.g., H460, A549) were treated with Serdemetan (e.g., 20-40 mg/kg orally) alone or
combined with localized radiation. Tumor volume was measured over time to determine tumor

growth delay and calculate in vivo dose enhancement factors.
Mechanistic Studies in Hypoxia [3] [4]: Glioblastoma cell lines with different p53 statuses

were treated with Serdemetan (e.g., 10 µM) under hypoxic conditions (1% O₂). Western
blotting of nuclear and cytoplasmic fractions analyzed HIF1α protein levels. Levels of

downstream targets (VEGF, glycolytic enzymes) were assessed by western blot and luciferase
reporter assays. Cell survival under hypoxia was quantified using colony-forming assays.

Development Status and Implications

Based on the assembled information, Serdemetan demonstrated a promising but complex preclinical profile,

with evidence for both p53-dependent and independent mechanisms contributing to its antitumor and

radiosensitizing effects [7] [2] [3].

However, its clinical development was likely discontinued. The Phase I trial, while establishing a defined

MTD and showing a pharmacodynamic effect on p53, was primarily limited by QTc prolongation as a dose-

limiting toxicity [6]. The observed modest clinical efficacy (one partial response and several cases of stable

disease) may not have justified further development given this safety signal [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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